3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole
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Overview
Description
3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The fluorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The methylimidazolyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The presence of the fluorophenyl and methylimidazolyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1-phenylpyrazole: Lacks the methylimidazolyl group.
3-(2-Fluorophenyl)-1-(3-methylimidazol-4-yl)pyrazole: Lacks the phenyl group.
3-(2-Fluorophenyl)-1-(3-methylimidazol-4-yl)methylpyrazole: Lacks the phenyl group.
Uniqueness
The uniqueness of 3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorophenyl and methylimidazolyl groups enhances its reactivity and binding affinity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-24-14-22-12-17(24)13-25-10-9-20(23-25)16-6-4-5-15(11-16)18-7-2-3-8-19(18)21/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQHMZVAEQOSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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